2-(3,5-Dimethyl-adamantan-1-yloxy)ethylamine
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Overview
Description
2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine is a compound that features an adamantane core, a structure known for its rigidity and stability. The adamantane moiety is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine typically involves the reaction of 3,5-dimethyladamantane-1-ol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The amine group can form hydrogen bonds with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar structure but lacks the 3,5-dimethyl groups, affecting its pharmacokinetic properties.
2-(Adamantan-1-yloxy)-ethylamine: Similar structure but lacks the 3,5-dimethyl groups, influencing its stability and reactivity.
3,5-Dimethyladamantane-1-amine: Similar structure but lacks the ethylene linkage, affecting its chemical reactivity.
Uniqueness
2-(3,5-Dimethyl-adamantan-1-yloxy)-ethylamine is unique due to the presence of both the 3,5-dimethyl groups and the ethylene linkage, which enhance its stability, reactivity, and pharmacokinetic properties. These features make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H25NO |
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Molecular Weight |
223.35 g/mol |
IUPAC Name |
2-[[(3R,5S)-3,5-dimethyl-1-adamantyl]oxy]ethanamine |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3/t11?,12-,13+,14? |
InChI Key |
WQXMVAGRSICDSC-AKJUYKBHSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)OCCN)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Origin of Product |
United States |
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